molecular formula C10H16N4O2 B2963157 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans CAS No. 1969288-52-5

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans

Cat. No. B2963157
CAS RN: 1969288-52-5
M. Wt: 224.264
InChI Key: XSMVDSUOSQOIIH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans, also known as R-(+)-Moxonidine, is a novel imidazoline derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit antihypertensive, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Catalytic Applications and Synthetic Methods

  • N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification reactions involving esters and alcohols. These catalysts mediate acylation with low loadings and at room temperature, highlighting their potential in synthesizing various ester compounds efficiently (Grasa et al., 2002).

Enantioselective Synthesis and Resolution

  • Imidazolidinone derivatives have been used for the efficient resolution and synthesis of α-amino acids, demonstrating the utility of these compounds in producing enantiomerically pure amino acids (Fitzi & Seebach, 1988).
  • Enzymatic kinetic resolution of rac-secondary alcohols in ionic liquids using acylating agents with pendant ionic groups, including 1-methyl-3-alkylimidazolium cation attached to a carboxylate group, has been explored for the selective production of enantiomerically pure compounds (Lourenço et al., 2010).

Material Science and Polymerization

  • Group 13 metal alkyls supported by N-heterocyclic carbenes have been developed for use in lactide ring-opening polymerization catalysis, showcasing the role of these complexes in producing poly(lactic acid), a key biodegradable polymer (Schnee et al., 2017).

Molecular Interaction and DNA Studies

  • Oxorhenium(V) complexes with bidentate carbohydrazide Schiff bases have been synthesized and characterized, with studies on their DNA interaction capabilities. Such research underscores the potential biomedical applications of these complexes in understanding DNA interactions and possibly designing new therapeutic agents (Ismail et al., 2017).

properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-5-4-12-9(14)8-7(10(15)13-11)3-2-6-16-8/h4-5,7-8H,2-3,6,11H2,1H3,(H,13,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVDSUOSQOIIH-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.